1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Description

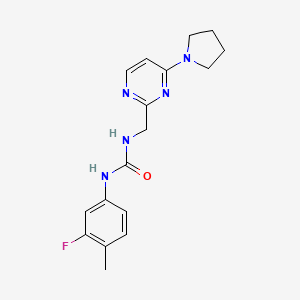

Molecular Architecture and Functional Group Analysis

The molecular formula of 1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is $$ \text{C}{17}\text{H}{20}\text{FN}_5\text{O} $$, with a molecular weight of 329.4 g/mol. The structure comprises four distinct components: a 3-fluoro-4-methylphenyl group, a pyrimidine ring, a pyrrolidine moiety, and a urea functional group.

The 3-fluoro-4-methylphenyl group introduces both steric and electronic effects. The fluorine atom at the meta position exerts strong electronegativity, polarizing the aromatic ring and influencing intermolecular interactions such as dipole-dipole forces. The methyl group at the para position contributes steric bulk, potentially affecting the compound’s solubility and binding affinity.

The pyrimidine ring serves as a central scaffold, with a pyrrolidin-1-yl substituent at the 4-position. Pyrrolidine, a five-membered saturated heterocycle, enhances the molecule’s basicity and facilitates hydrogen bonding through its secondary amine. The pyrimidine’s nitrogen atoms participate in π-π stacking interactions, critical for molecular recognition in biological systems.

The urea functional group (-NH-CO-NH-) forms the core linkage. This group is planar due to resonance stabilization, enabling hydrogen bonding with biological targets. The methylene bridge (-CH$$_2$$-) connecting the urea to the pyrimidine introduces conformational flexibility, allowing the molecule to adopt multiple low-energy states.

Crystallographic and Spectroscopic Validation Methods

X-ray crystallography has been employed to elucidate the three-dimensional arrangement of analogous urea derivatives. For this compound, single-crystal analysis would reveal bond lengths, angles, and packing interactions. The urea carbonyl ($$ \text{C=O} $$) typically exhibits a bond length of approximately 1.23 Å, while the C-N bonds in the urea group measure ~1.33 Å, consistent with partial double-bond character due to resonance. Intermolecular hydrogen bonds between urea NH groups and pyrimidine nitrogen atoms are expected to stabilize the crystal lattice.

Spectroscopic techniques provide complementary validation:

- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$ NMR would show distinct signals for the pyrrolidine protons (δ 1.8–2.1 ppm, multiplet), pyrimidine aromatic protons (δ 8.3–8.7 ppm), and urea NH groups (δ 5.5–6.0 ppm, broad). $$ ^{13}\text{C} $$ NMR would confirm the urea carbonyl at δ 155–160 ppm.

- Infrared (IR) Spectroscopy : Strong absorption bands at ~1640–1680 cm$$ ^{-1} $$ (urea C=O stretch) and ~3300 cm$$ ^{-1} $$ (N-H stretches) are characteristic.

- Mass Spectrometry (MS) : High-resolution MS would display a molecular ion peak at m/z 329.4, with fragmentation patterns corresponding to the loss of pyrrolidine (71 Da) or the fluorophenyl group (123 Da).

Stability studies under standard laboratory conditions indicate that the compound remains intact in anhydrous environments but may undergo hydrolysis in aqueous acidic or basic media due to the urea group’s reactivity.

Conformational Dynamics and Tautomeric Behavior

The urea linkage exhibits tautomerism, a phenomenon well-documented in urea derivatives. The equilibrium between the keto form ($$ \text{NH-CO-NH} $$) and the less stable enol form ($$ \text{NH-C(OH)-NH} $$) is influenced by solvent polarity and temperature. In non-polar solvents, the keto form predominates, stabilized by resonance, while polar protic solvents may shift the equilibrium toward the enol form.

Conformational flexibility arises from two key sites:

- Rotation around the C-N bond of the urea group : This rotation allows the molecule to adopt syn or anti conformations relative to the pyrimidine ring. Density functional theory (DFT) calculations on similar compounds suggest a rotational barrier of ~10–15 kcal/mol, favoring the syn conformation due to reduced steric hindrance.

- Pyrrolidine ring puckering : The pyrrolidine moiety exists in dynamic equilibrium between envelope and twist conformations, with energy differences of <2 kcal/mol. This flexibility enhances the compound’s ability to adapt to biological binding pockets.

Hydrogen bonding between the urea NH and pyrimidine nitrogen atoms further restricts conformational mobility, favoring a planar arrangement in the solid state. Molecular dynamics simulations would provide insights into these dynamics in solution, where solvent interactions compete with intramolecular hydrogen bonds.

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O/c1-12-4-5-13(10-14(12)18)21-17(24)20-11-15-19-7-6-16(22-15)23-8-2-3-9-23/h4-7,10H,2-3,8-9,11H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGXZRHPTLZFCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:

Formation of the Fluorinated Phenyl Intermediate:

Synthesis of the Pyrrolidinyl-Substituted Pyrimidine:

Coupling Reaction: The final step involves the coupling of the fluorinated phenyl intermediate with the pyrrolidinyl-substituted pyrimidine using a urea linkage, typically facilitated by a coupling reagent such as carbodiimide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Chemical Profile

- IUPAC Name : 1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

- Molecular Formula : C16H18FN5O

- Molecular Weight : 315.35 g/mol

- CAS Number : 1396846-04-0

Anticancer Activity

Recent studies have highlighted the efficacy of this compound as a potential anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Antiproliferative Activity

A study conducted on a series of urea derivatives, including the compound , demonstrated significant antiproliferative effects against multiple cancer types. The compound exhibited sub-micromolar IC50 values against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, indicating its potential as an effective anticancer drug .

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 0.67 |

| HCT-116 | 0.80 |

| ACHN | 0.87 |

Neurological Applications

The compound has also been investigated for its neuroprotective properties. It is hypothesized that the urea moiety contributes to its ability to modulate neuroinflammatory pathways, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In preclinical models, derivatives similar to this compound have been evaluated for their ability to reduce seizure activity and protect against neurotoxicity induced by various agents. The results indicated that compounds with a urea structure could significantly reduce seizure frequency and severity .

Target Kinases

Research indicates that the compound may target kinases such as p38 MAPK, which plays a crucial role in inflammatory responses and cell differentiation. Inhibition of this pathway has been associated with reduced tumor growth and improved outcomes in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Role of the Pyrrolidinyl Group

The pyrrolidin-1-yl substituent on the pyrimidine ring is a key determinant of CB1 allosteric modulation. Compounds with this group (e.g., 8d, 8i) exhibit superior binding affinity and cooperativity compared to analogs with dimethylamino (8h) or piperidinyl (8q) groups. The five-membered pyrrolidine ring likely optimizes steric and electronic interactions with CB1’s allosteric pocket .

Aryl Substituent Effects

- Fluorine and Methyl Groups: The 3-fluoro-4-methylphenyl group in the target compound may enhance metabolic stability and selectivity compared to 4-cyanophenyl (8d) or 4-trifluoromethylphenyl (8i) analogs. Fluorine’s electronegativity and methyl’s steric bulk could fine-tune receptor interactions .

- Cyanophenyl Advantage: 8d (4-cyanophenyl) demonstrated the highest cooperativity (α = 3.2), attributed to the electron-withdrawing cyano group stabilizing urea-CB1 hydrogen bonds .

Pyrimidine Ring Orientation

Compounds with pyrimidin-2-yl scaffolds (e.g., 8d, 8i) generally outperform pyrimidin-4-yl analogs (e.g., 7d in ), suggesting that nitrogen positioning critically affects binding geometry .

Biological Activity

1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and immunomodulation. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a urea linkage with a pyrrolidine and pyrimidine moiety, contributing to its biological activity. Its molecular formula is with a molecular weight of approximately 321.36 g/mol.

Research indicates that this compound modulates protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis. Specifically, it has been shown to inhibit certain kinases involved in cancer cell signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Study 1: Antitumor Efficacy

In a murine model of colon cancer, the compound demonstrated significant tumor reduction compared to control groups. The mechanism was linked to the inhibition of the CSF1R pathway, which plays a critical role in tumor-associated macrophage recruitment.

Case Study 2: Immunomodulation

A study evaluated the effects on cytokine release in LPS-stimulated THP-1 cells. The compound effectively reduced TNFα levels in a dose-dependent manner, indicating its potential as an anti-inflammatory agent.

Pharmacological Profile

The pharmacokinetics of the compound suggest good oral bioavailability and low hepatotoxicity based on repeated dose studies. Its selectivity for specific kinases over others indicates a favorable safety profile for therapeutic use.

Q & A

Q. What are the optimal synthetic routes and purification strategies for 1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea?

The compound is synthesized via a urea-forming reaction between an aniline intermediate and an isocyanate derivative. A typical procedure involves reacting 3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)aniline with 3-fluoro-4-methylphenyl isocyanate in anhydrous dichloromethane under nitrogen atmosphere. The reaction proceeds at room temperature for 12–24 hours. Purification is achieved using Combiflash chromatography (gradient: 0–70% ethyl acetate in hexane), yielding the product as a white solid (25–50% yield). Critical parameters include stoichiometric control (1:1.2 molar ratio of aniline to isocyanate) and rigorous exclusion of moisture to prevent side reactions .

Q. How is structural characterization performed for this compound?

Characterization relies on spectroscopic and spectrometric techniques:

- 1H NMR (300 MHz, DMSO-d6): Peaks at δ 8.26–9.10 ppm confirm aromatic protons and urea NH groups.

- HRMS (ESI) : m/z calculated for C22H22FN5O [M + H]+: 400.1885; observed deviations < 1 ppm validate molecular integrity.

- Melting point : Ranges between 163–205°C, consistent with crystalline urea derivatives.

Discrepancies in NMR splitting patterns (e.g., broad singlets for pyrrolidinyl protons at δ 3.35–3.65 ppm) highlight conformational flexibility in the pyrimidine-pyrrolidine moiety .

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidine ring influence pharmacokinetic properties?

Comparative studies of analogs show that replacing dimethylamino groups (e.g., in compound 8e) with pyrrolidinyl substituents (as in the target compound) enhances lipophilicity (logP increase by ~0.5 units), potentially improving blood-brain barrier penetration. However, the pyrrolidinyl group introduces steric hindrance, reducing solubility in aqueous buffers (<10 µM at pH 7.4). Strategies to mitigate this include co-solvent systems (e.g., PEG-400) or prodrug formulations .

Q. What experimental designs are recommended to evaluate allosteric modulation activity?

Functional assays for allosteric modulation involve:

- Radioligand displacement : Test displacement of [3H]-CP55940 in cannabinoid receptor membranes to assess binding affinity (IC50).

- Calcium flux assays : Use CHO-K1 cells expressing cannabinoid receptors to measure intracellular Ca2+ changes upon compound treatment (EC50/IC50).

- Bias factor analysis : Quantify signaling bias between G protein-coupled vs. β-arrestin pathways using TR-FRET.

Contradictions in activity data (e.g., inverse efficacy in different cell lines) require normalization to receptor expression levels .

Q. How can solubility challenges be addressed for in vivo studies?

Aqueous formulations (e.g., 10% Captisol® in PBS) improve solubility by forming inclusion complexes with the hydrophobic urea core. Alternatively, salt formation (e.g., hydrochloride) increases polarity, as demonstrated for structurally related compounds in patent EP4374877A2. Stability studies (pH 1–9, 37°C) are critical to ensure no degradation during administration .

Q. What strategies resolve discrepancies in biological activity across assay systems?

- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding kinetics).

- Metabolic stability screening : Hepatic microsome assays identify rapid degradation (e.g., CYP3A4-mediated oxidation of the pyrrolidinyl group), which may explain reduced activity in whole-cell assays.

- Structural analogs : Compare with compounds like 8o (3-cyanophenyl variant) to isolate substituent effects on potency .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Core modifications : Replace the 3-fluoro-4-methylphenyl group with electron-withdrawing (e.g., 4-cyano) or bulky (e.g., 4-iodo) substituents to probe steric/electronic effects.

- Pyrimidine ring substitutions : Test azetidinyl or piperidinyl groups instead of pyrrolidinyl to alter ring strain and H-bonding capacity.

- Data analysis : Use multivariate regression to correlate logD, polar surface area, and IC50 values. SAR trends from analogs (e.g., 8q–8t) suggest that electron-deficient aryl groups enhance cannabinoid receptor affinity by 2–3 fold .

Q. What analytical techniques are critical for detecting synthetic impurities?

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) resolve unreacted aniline (<0.5% by peak area).

- 19F NMR : Detects fluorinated byproducts (e.g., residual 3-fluoro-4-methylphenyl isocyanate) at δ −110 to −120 ppm.

- XRD : Confirms crystallinity and polymorphic forms, which impact dissolution rates in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.